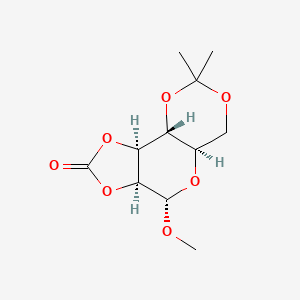![molecular formula C13H15N2NaO5S B561907 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) CAS No. 1331911-02-4](/img/no-structure.png)
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)” is a unique chemical compound with immense potential for scientific research. Its multifaceted applications range from drug development to studying complex biological systems. It is a metabolite of acetaminophen, a widely used analgesic and antipyretic drug .
Physical And Chemical Properties Analysis
The melting point of the compound is 160-163°C, and its boiling point is predicted to be 659.5±55.0 °C . The density is predicted to be 1.41±0.1 g/cm3 .科学的研究の応用
Antioxidant and Detoxification Role
Glutathione Synthesis Precursor : N-acetyl-l-cysteine (NAC), a compound related to the chemical , acts as a precursor for the synthesis of glutathione (GSH) in the liver. GSH is depleted during acetaminophen overdose, and NAC administration helps replenish these levels, mitigating liver damage by enhancing detoxification processes (Rushworth & Megson, 2014).
Antioxidant Properties : NAC's antioxidant properties are significant in various clinical settings, including the prevention of oxidative stress-related diseases. Its efficacy is primarily through its role as a precursor to GSH, a critical antioxidant within cells. This replenishment is particularly effective in cells experiencing GSH depletion (Samuni et al., 2013).
Clinical Applications Beyond Detoxification
Cystic Fibrosis : NAC has shown promise in managing cystic fibrosis (CF) by disrupting disulfide cross-bridges in mucus glycoproteins, alleviating symptoms. Its antioxidant action plays a crucial role in reducing airway inflammation and managing redox imbalance in CF patients, potentially by preventing and eradicating biofilms in airway infections (Guerini et al., 2022).
Biofilm Management : The ability of NAC to influence biofilm formation and maintenance is particularly relevant in the context of CF, where chronic airway infections are common. The disruption of biofilms, especially those formed by Pseudomonas aeruginosa, could significantly improve patient outcomes by enhancing the efficacy of antibiotics and reducing infection rates (Guerini et al., 2022).
作用機序
Target of Action
It is a metabolite of acetaminophen , which is a widely used analgesic and antipyretic drug .
Mode of Action
As a metabolite of acetaminophen , it may share similar interactions with its targets, resulting in analgesic and antipyretic effects.
Biochemical Pathways
Given its relationship to acetaminophen , it may be involved in similar pathways that lead to pain relief and fever reduction.
Pharmacokinetics
As a metabolite of acetaminophen , its pharmacokinetic properties may be influenced by the metabolic processes that convert acetaminophen into this compound.
Result of Action
As a metabolite of acetaminophen , it may contribute to the overall therapeutic effects of acetaminophen, including pain relief and fever reduction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) involves the reaction of Acetaminophen-d5 with N-Acetyl-L-cysteine to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5, which is then treated with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Acetaminophen-d5", "N-Acetyl-L-cysteine", "Sodium hydroxide", "Deuterium oxide" ], "Reaction": [ "Step 1: Acetaminophen-d5 is reacted with N-Acetyl-L-cysteine in the presence of deuterium oxide to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form the sodium salt of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5." ] } | |
CAS番号 |
1331911-02-4 |
分子式 |
C13H15N2NaO5S |
分子量 |
339.352 |
IUPAC名 |
sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D; |
InChIキー |
JKIDIVFUGFKUBH-SWHSFZNRSA-M |
SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+] |
同義語 |
Paracetamol Mercapturate-d5 Sodium Salt; APAP-CYS-NAc-d5 (major) Sodium Salt; Acetaminophen-d5 Mercapturate Sodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
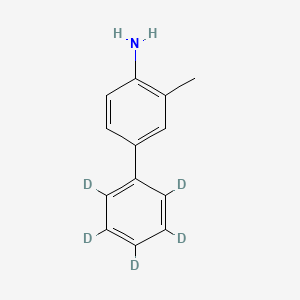
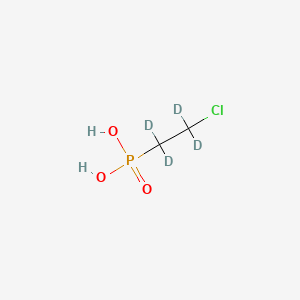

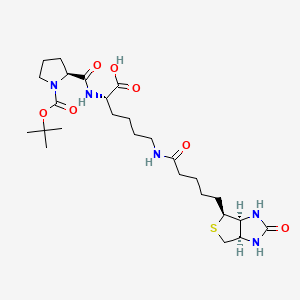
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
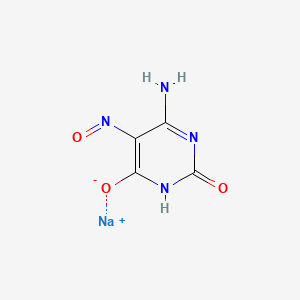

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)
